2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- typically involves the formation of the pyran ring followed by the introduction of the 5-phenylpentyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes involving pyran derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran: A simpler pyran derivative without the 5-phenylpentyl group.
Dihydro-2H-pyran: Another pyran derivative with a different degree of saturation.
2H-Pyran-2-one: A pyran derivative with a carbonyl group at the 2-position.
Uniqueness
2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]- is unique due to the presence of the 5-phenylpentyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
919092-20-9 |
---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-(5-phenylpentoxy)oxane |
InChI |
InChI=1S/C16H24O2/c1-3-9-15(10-4-1)11-5-2-7-13-17-16-12-6-8-14-18-16/h1,3-4,9-10,16H,2,5-8,11-14H2 |
InChI Key |
LNLLPOZSSJTLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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